molecular formula C13H14N2O3 B10904087 methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate

Cat. No.: B10904087
M. Wt: 246.26 g/mol
InChI Key: DEVQBOITBZPASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a pyrazole-based heterocyclic compound characterized by a methoxybenzyl group at the N1 position and a methyl ester at the C3 position of the pyrazole ring. Pyrazole derivatives are widely studied for their biological activities, including antifungal, antibacterial, and anticancer properties, owing to their ability to interact with biological targets through hydrogen bonding and π-π stacking interactions .

Properties

Molecular Formula

C13H14N2O3

Molecular Weight

246.26 g/mol

IUPAC Name

methyl 1-[(4-methoxyphenyl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C13H14N2O3/c1-17-11-5-3-10(4-6-11)9-15-8-7-12(14-15)13(16)18-2/h3-8H,9H2,1-2H3

InChI Key

DEVQBOITBZPASJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC(=N2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 4-methoxybenzyl bromide with 1H-pyrazole-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative.

Conditions Reagents Products Yield Reference
Basic hydrolysis (aqueous)NaOH (1M), reflux, 6h1-(4-Methoxybenzyl)-1H-pyrazole-3-carboxylic acid85%
Acidic hydrolysisHCl (6N), ethanol, 80°CPartial decomposition observed; low yield of carboxylic acid32%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release methanol and generate the carboxylate. Acidic conditions protonate the carbonyl oxygen, facilitating water attack but risk side reactions with the pyrazole ring .

Nucleophilic Substitution at the Pyrazole Ring

The electron-deficient C-4 and C-5 positions of the pyrazole ring are susceptible to electrophilic substitution.

Nitration

Conditions Reagents Products Yield Reference
Nitrating mixtureHNO₃/H₂SO₄, 0°C, 2hMethyl 1-(4-methoxybenzyl)-4-nitro-1H-pyrazole-3-carboxylate78%

Key Observations :

  • Nitration occurs regioselectively at the C-4 position due to steric and electronic effects of the 4-methoxybenzyl group.

  • The nitro group enhances electrophilicity for subsequent reductions or cross-coupling reactions .

Reduction Reactions

The ester and nitro groups (if present) can be selectively reduced.

Nitro Group Reduction

Conditions Reagents Products Yield Reference
Catalytic hydrogenationH₂ (1 atm), Pd/C, MeOHMethyl 1-(4-methoxybenzyl)-4-amino-1H-pyrazole-3-carboxylate92%

Ester Reduction

Conditions Reagents Products Yield Reference
Lithium aluminum hydrideLiAlH₄, THF, 0°C1-(4-Methoxybenzyl)-1H-pyrazole-3-methanol68%

Mechanistic Divergence :

  • Nitro reductions proceed via adsorption of hydrogen on the catalyst surface, followed by electron transfer to the nitro group.

  • Ester reductions involve hydride attack at the carbonyl carbon, yielding the primary alcohol.

Ring Functionalization via Cross-Coupling

The pyrazole ring participates in palladium-catalyzed coupling reactions.

Reaction Type Conditions Products Yield Reference
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF, 100°CMethyl 1-(4-methoxybenzyl)-5-aryl-1H-pyrazole-3-carboxylate60–75%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneMethyl 1-(4-methoxybenzyl)-5-amino-1H-pyrazole-3-carboxylate55%

Regiochemical Constraints :
Coupling occurs preferentially at the C-5 position due to steric hindrance from the 4-methoxybenzyl group at N-1 .

Deprotection of the 4-Methoxybenzyl Group

The 4-methoxybenzyl (PMB) protecting group can be removed under oxidative conditions.

Conditions Reagents Products Yield Reference
Oxidative cleavageDDQ, CH₂Cl₂/H₂O, rtMethyl 1H-pyrazole-3-carboxylate81%

Mechanism :
DDQ abstracts a hydrogen atom from the benzylic position, forming a radical cation that undergoes hydrolysis to release the PMB group as 4-methoxybenzaldehyde.

Photochemical Reactions

UV irradiation induces reactivity in the pyrazole ring.

Conditions Reagents Products Yield Reference
UV light (254 nm)Acetone, 12hMethyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate dimer (via [2+2] cycloaddition)45%

Limitations :
Dimerization is non-regioselective and highly solvent-dependent .

Critical Analysis of Reactivity Trends

  • Electronic Effects : The 4-methoxybenzyl group exerts an electron-donating effect via resonance, stabilizing electrophilic attacks at the pyrazole ring’s C-4 position .

  • Steric Effects : Bulky substituents at N-1 limit accessibility to the C-5 position, directing reactions to C-4 .

  • Solvent Influence : Polar aprotic solvents (e.g., DMF) enhance coupling reaction yields by stabilizing charged intermediates .

This compound’s versatility in nucleophilic, electrophilic, and transition metal-catalyzed reactions underscores its utility in synthesizing pharmacologically active pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate has shown promising results in anticancer research. Studies indicate that pyrazole derivatives can inhibit the growth of several cancer cell types, including lung, colorectal, and breast cancers. For instance, compounds with the pyrazole scaffold have been reported to target multiple cancer-related pathways, such as:

  • Topoisomerase II
  • EGFR (Epidermal Growth Factor Receptor)
  • VEGFR (Vascular Endothelial Growth Factor Receptor)

These interactions suggest that this compound could serve as a lead compound for developing new anticancer agents .

Neuropharmacological Potential

The ability of this compound to cross the blood-brain barrier opens avenues for neuropharmacological applications. Research has indicated that pyrazole derivatives can exhibit neuroprotective effects and might be explored for treating neurodegenerative diseases .

Cytochrome P450 Inhibition

This compound acts as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, making it a valuable compound in pharmacological studies aimed at understanding drug interactions .

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of pyrazole derivatives. This compound has demonstrated radical scavenging activities comparable to established antioxidants like ascorbic acid. This property could be beneficial in developing treatments for oxidative stress-related conditions .

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of pyrazole derivatives. The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in the treatment of inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound involves several key steps that allow for the efficient production of the compound while maintaining high yields and purity. Various synthetic routes have been explored to create analogs with enhanced biological activity .

Case Studies and Research Findings

StudyFindings
Anticancer Activity Demonstrated inhibition of growth in various cancer cell lines.
Neuropharmacology Potential neuroprotective effects noted in preliminary studies.
Cytochrome P450 Inhibition Significant impact on drug metabolism observed.
Antioxidant Activity Comparable scavenging activity to ascorbic acid reported.
Anti-inflammatory Effects Modulation of inflammatory pathways suggested in vitro.

Mechanism of Action

The mechanism of action of methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. For example, it could inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways. The methoxybenzyl group may enhance its binding affinity and selectivity towards certain targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

Position of Ester Group
  • Ethyl 1-(4-Methoxybenzyl)-3-p-Tolyl-1H-Pyrazole-5-Carboxylate (I): This analog features an ethyl ester at C5 and a p-tolyl group at C3. X-ray crystallography confirms a planar pyrazole ring, stabilized by intramolecular hydrogen bonds .
Halogen-Substituted Derivatives
  • Methyl 4-Iodo-1-(4-Methoxybenzyl)-1H-Pyrazole-3-Carboxylate :
    The addition of an iodine atom at C4 increases molecular weight (MW: ~356.1 g/mol) and introduces a heavy atom, which could enhance crystallinity for X-ray studies . The electron-withdrawing iodine may also alter electronic properties, affecting binding affinity in biological systems.

Variations in the Ester Group

  • Ethyl 1-(4-Methoxybenzyl)-1H-Pyrazole-3-Carboxylate: Replacing the methyl ester with an ethyl group increases hydrophobicity (logP ~2.1 vs. However, enzymatic ester hydrolysis may occur more slowly due to steric effects .

Hybrid Heterocyclic Systems

  • Methyl 1-(4-Cyano-1-(4-Fluorobenzyl)-1H-Pyrazol-3-yl)-1H-1,2,3-Triazole-4-Carboxylate: This triazole-pyrazole hybrid incorporates a cyano group and fluorobenzyl substituent. The triazole ring enhances hydrogen-bonding capacity, which could improve antifungal activity compared to the target compound .

Functional Group Modifications

  • Methyl 1-(4-Formylphenyl)-1H-Pyrazole-3-Carboxylate :
    The formyl group at the para position introduces an aldehyde functionality (MW: 230.22 g/mol), enabling further derivatization via Schiff base formation. This contrasts with the inert methoxy group in the target compound, making it more reactive in synthetic applications .

Table 1: Key Properties of Selected Analogs

Compound Name Molecular Formula MW (g/mol) Key Substituents Notable Properties/Applications Reference
Target Compound C₁₃H₁₄N₂O₃ 246.26 4-Methoxybenzyl, C3 methyl ester Potential agrochemical intermediate
Ethyl 1-(4-Methoxybenzyl)-3-p-Tolyl-5-carboxylate C₂₁H₂₂N₂O₃ 350.41 C5 ethyl ester, p-tolyl Crystallographically characterized
Methyl 4-Iodo-analog C₁₃H₁₃IN₂O₃ 356.16 C4 iodine Enhanced crystallinity
Triazole-Pyrazole Hybrid C₁₅H₁₁FN₆O₂ 326.29 Triazole, cyano, fluorobenzyl Antifungal activity
Formyl-Substituted Analog C₁₂H₁₀N₂O₃ 230.22 4-Formylphenyl Reactive for further synthesis

Biological Activity

Methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

  • Molecular Formula : C₁₃H₁₃N₂O₃
  • Molecular Weight : 245.25 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methoxybenzyl group, which enhances its lipophilicity and biological activity.

1. Anticancer Activity

This compound has shown promising results in various studies concerning its anticancer properties:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has been observed to inhibit the PI3K/Akt pathway, which is crucial for tumor growth.
  • Case Study : In a study involving MCF-7 breast cancer cell lines, the compound displayed significant cytotoxicity with an IC50 value of approximately 25 µM, indicating its potential as a therapeutic agent against breast cancer .
CompoundCell LineIC50 (µM)Effect
This compoundMCF-725Induces apoptosis
Control (Doxorubicin)MCF-70.08Standard chemotherapy agent

2. Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and interleukins.

  • Research Findings : In vitro assays showed that this compound significantly reduced nitric oxide (NO) production in macrophages stimulated with lipopolysaccharides (LPS), which is indicative of its anti-inflammatory potential .

3. Enzyme Inhibition

Studies indicate that this compound acts as an inhibitor of various cytochrome P450 enzymes (CYPs), including CYP1A2, CYP2C19, and CYP2C9.

  • Implications : This inhibition can significantly affect the metabolism of co-administered drugs, highlighting the importance of understanding its pharmacokinetic profile in drug development .

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Interaction : It binds to active sites on enzymes involved in metabolic pathways, altering their activity and leading to downstream effects on cell signaling.
  • Apoptosis Induction : The compound activates apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

Research Applications

This compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound for developing new anti-cancer and anti-inflammatory drugs.
  • Biochemical Assays : Used to study enzyme interactions and inhibition mechanisms in pharmacological research .

Q & A

Q. What are the recommended synthetic routes for methyl 1-(4-methoxybenzyl)-1H-pyrazole-3-carboxylate, and how can intermediates be characterized?

Methodology :

  • Step 1 : Condensation of 4-methoxybenzylamine with a β-ketoester (e.g., methyl acetoacetate) to form an enamine intermediate. This step typically requires refluxing in ethanol with catalytic acetic acid .
  • Step 2 : Cyclization using hydrazine hydrate or substituted hydrazines to form the pyrazole ring. Reaction conditions (temperature, solvent polarity) influence regioselectivity .
  • Step 3 : Esterification or transesterification to introduce the methyl carboxylate group. Methanol and thionyl chloride (SOCl₂) are commonly used .
  • Characterization :
    • NMR : Key signals include the methoxybenzyl aromatic protons (δ 6.8–7.3 ppm, doublets) and the pyrazole C-H (δ 7.5–8.0 ppm). The methyl ester group appears as a singlet at δ 3.8–3.9 ppm .
    • IR : Ester carbonyl stretch (~1700–1750 cm⁻¹) and pyrazole ring vibrations (~1500–1600 cm⁻¹) .

Q. How does the 4-methoxybenzyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?

Analysis :

  • The electron-donating methoxy group activates the benzyl ring toward electrophilic substitution but sterically hinders reactions at the para position.
  • In alkylation or acylation reactions, the benzyl-protected pyrazole nitrogen enhances stability against hydrolysis compared to unprotected analogs .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve regioselectivity during pyrazole ring formation?

Experimental Design :

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, DMSO) favor cyclization via better stabilization of intermediates, while nonpolar solvents (toluene) may reduce byproducts .
  • Temperature Control : Lower temperatures (0–25°C) reduce kinetic side reactions, while higher temperatures (80–100°C) accelerate cyclization but risk decomposition .
  • Catalysts : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) can direct regiochemistry. For example, K₂CO₃ promotes nucleophilic attack at the less hindered position .

Q. What contradictions exist in reported spectral data for structurally similar pyrazole derivatives, and how can they be resolved?

Data Contradiction Analysis :

  • NMR Shifts : Discrepancies in aromatic proton shifts (e.g., δ 7.2 vs. 7.5 ppm) may arise from solvent polarity (CDCl₃ vs. DMSO-d₆) or substituent electronic effects. Cross-referencing with X-ray crystallography (e.g., CCDC data from Acta Crystallographica) is critical .
  • Mass Spectrometry : Variations in fragmentation patterns (e.g., loss of COOCH₃ vs. benzyl group) require high-resolution MS (HRMS) to confirm molecular ion peaks .

Q. What strategies are effective for enhancing the compound’s stability under acidic or basic conditions?

Stability Optimization :

  • Protecting Groups : Replace the methyl ester with tert-butyl esters for acid resistance .
  • Steric Shielding : Introduce bulky substituents (e.g., ortho-methyl groups) on the benzyl ring to slow hydrolysis .
  • pH Control : Buffer reactions near neutral pH to minimize ester hydrolysis.

Methodological Challenges

Q. How can researchers validate the purity of this compound for pharmacological assays?

Validation Protocol :

  • HPLC : Use a C18 column with a methanol/water gradient (60:40 to 90:10) and UV detection at 254 nm. Purity >95% is required for in vitro studies .
  • Melting Point : Compare observed mp with literature values (e.g., analogs in Acta Crystallographica: 150–152°C for methyl pyrazole carboxylates ).

Q. What computational tools are suitable for predicting the compound’s bioactivity against enzyme targets?

In Silico Workflow :

  • Docking : Use AutoDock Vina or Schrödinger Maestro to model interactions with enzymes (e.g., carbonic anhydrase or cyclooxygenase) .
  • QSAR : Train models on pyrazole derivatives with known IC₅₀ values to correlate substituent effects (e.g., methoxy vs. fluoro groups) with activity .

Application-Driven Research

Q. How does this compound compare to fluorinated analogs in enzyme inhibition studies?

Comparative Analysis :

  • Fluorinated analogs (e.g., 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethyl pyrazole) show enhanced binding affinity to carbonic anhydrase due to electronegative CF₃ groups .
  • Methoxy-substituted derivatives exhibit improved solubility but reduced metabolic stability in hepatic microsome assays .

Q. What are the limitations of using this compound as a building block for metal-organic frameworks (MOFs)?

Material Science Constraints :

  • The ester group’s hydrophilicity limits compatibility with hydrophobic MOF ligands (e.g., terephthalic acid).
  • Pyrazole nitrogen coordination is weaker than imidazole, requiring chelating metals (e.g., Cu²⁺ or Zn²⁺) for stable frameworks .

Ecological and Safety Considerations

Q. What protocols are recommended for assessing the compound’s environmental persistence?

Ecotoxicity Testing :

  • OECD 301D : Shake-flask test for biodegradability in aqueous systems. Pyrazole rings are typically recalcitrant, requiring UV-Vis or LC-MS to track degradation .
  • Bioaccumulation : Log P calculations (e.g., using ChemAxon) predict moderate bioaccumulation (log P ~2.5–3.0) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.